molecular formula C10H9NO B1315842 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile CAS No. 125114-88-7

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Cat. No. B1315842
M. Wt: 159.18 g/mol
InChI Key: XWJWSNVCZKWXST-UHFFFAOYSA-N
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Description

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a chemical compound with the CAS Number: 125114-88-7 . It has a molecular weight of 159.19 and its IUPAC name is 1-hydroxy-5-indanecarbonitrile . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is 1S/C10H9NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10,12H,2,4H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile are not available, it’s important to note that similar compounds often participate in a variety of chemical reactions. For instance, indane derivatives can undergo reactions with diethyl phthalate and ethyl acetate, using metallic sodium and ethanol as a catalyst .


Physical And Chemical Properties Analysis

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a solid compound . Its molecular formula is C10H9NO . Unfortunately, the search results do not provide additional physical and chemical properties such as melting point, boiling point, or density.

Scientific Research Applications

1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a compound that belongs to a broad category of organic molecules with potential applications in various fields of scientific research. Although the direct literature on this specific compound is limited, examining the roles and applications of structurally related compounds provides insight into its potential utility. This review focuses on the scientific applications of compounds with structural similarities or functional groups related to 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, excluding drug use, dosage, and side effects, to provide a comprehensive overview of its research implications.

Potential Applications and Related Research

Organic Synthesis and Material Science

Compounds like 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile are fundamental in organic synthesis, serving as precursors or intermediates in the synthesis of complex molecules. For instance, the synthesis of 1,2-oxazines and related compounds from similar structures highlights the role of these compounds in developing new materials with potential applications in nanotechnology, polymer processing, and biomedical applications (Sainsbury, 1991).

Catalysis and Green Chemistry

The catalytic properties of related compounds suggest potential applications in green chemistry. For example, studies on adiponitrile production processes and atom economies reflect the importance of nitrile compounds in developing sustainable industrial processes (Zhu Yunfeng et al., 2015).

Functional Materials

The structural versatility of such compounds enables their use in designing functional materials, including phosphonic acid applications in medical imaging and surface functionalization, illustrating the broad utility in chemistry, biology, and physics (C. M. Sevrain et al., 2017).

Environmental Applications

Compounds with similar functional groups have been explored for environmental remediation, such as the sorption of radionuclides onto graphene oxide-based materials. This application underscores the potential of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile derivatives in environmental science (Shujun Yu et al., 2015).

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, P402 + P404, suggesting measures to prevent exposure and handle the compound safely .

properties

IUPAC Name

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10,12H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJWSNVCZKWXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561190
Record name 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

CAS RN

125114-88-7
Record name 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-cyano-1-indanone (3.40 g, 21.63 mmol, prepared according to Reich, S. H., et. al. J. Med. Chem., 2000, 43, 1670–1683) in methanol (50 mL) was treated with sodium borohydride (0.25 g, 6.48 mmol). After stirring for 3 h, the reaction was diluted with methylene chloride (50 mL) and washed with saturated aqueous sodium bicarbonate (50 mL). The aqueous layer was further extracted with methylene chloride (2 50 mL). The extracts were combined, dried over magnesium sulfate and concentrated in vacuo. Silica gel chromatography eluting with 40% ethyl acetate/hexanes gave 2.45 g (15.40 mmol, 71%) of the title compound as a white solid: 1H NMR (500 MHz, CDCl3) δ 7.48–7.54 (m, 3H), 5.25–5.29 (m, 1H), 3.03–3.10 (m, 2H), 2.81–2.89 (m, 2H), 2.52–2.59 (m, 2H), 1.94–2.01 (m, 2H); 13C NMR (CDCl3, 125 MHz) δ 150.1, 144.2, 130.9, 128.6, 125.0, 119.1, 111.8, 75.9, 35.8, 29.5.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
71%

Synthesis routes and methods II

Procedure details

The operation is carried out as in preparation 10, starting with 5-cyano-1-indanone (1.93 g), the extracted residue is taken up in 20 ml of hexane, with agitation for one hour. After filtering, the filtrate is dried at 45° C. under reduced pressure and 1.92 g is obtained,
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1-Oxo-2,3-dihydro-1H-inden-5-carbonitrile (7.85 g, 50 mmol) was dissolved in 50 mL of methanol. To it was added sodium borohydride (2.3 g, 60 mmol) gradually within about 30 minutes. The solution was concentrated after being stirred for 2 hours. The residue was dissolved in ethyl acetate and the solution obtained was washed with sodium bicarbonate twice and then with brine twice, dried over magnesium sulfate, filtered, and concentrated to obtain 8 g of the desired compound (100% yield). MS (M+1)=160.07.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AW Garofalo, J Schwarz, K Zobel, C Beato… - Bioorganic & Medicinal …, 2023 - Elsevier
The G2019S variant of LRRK2, which causes an increase in kinase activity, is associated with the occurrence of Parkinson’s disease (PD). Potent, mutation-selective, and brain …
Number of citations: 3 www.sciencedirect.com

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